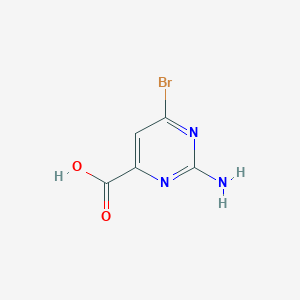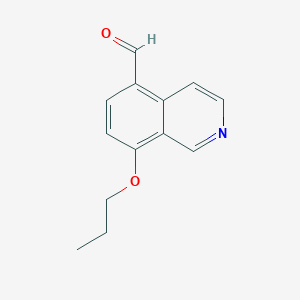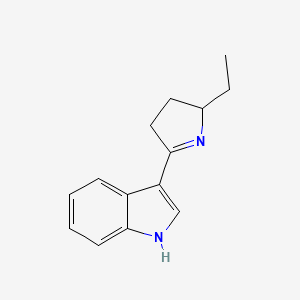
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyrrole ring fused to an indole structure, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethyl-3,4-dihydro-2H-pyrrole and an indole derivative in the presence of a catalyst can yield the desired compound. Typical reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole include other indole derivatives such as:
- 3-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it valuable for specific applications in research and industry.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-(2-ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,15H,2,7-8H2,1H3 |
InChIキー |
POGQFKGSMCXTPY-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=N1)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


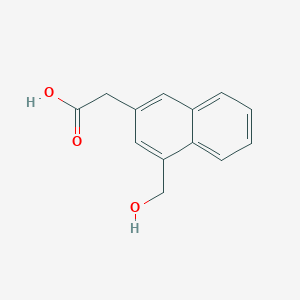
![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
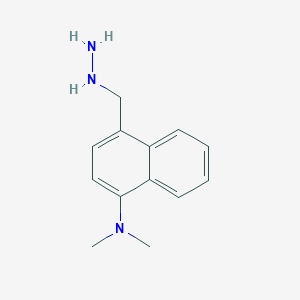
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)


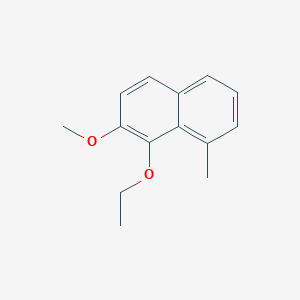


![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
